Product packaging for 2-Bromo-4-formylbenzoic acid(Cat. No.:CAS No. 90001-44-8)

2-Bromo-4-formylbenzoic acid

Cat. No.: B3043675
CAS No.: 90001-44-8
M. Wt: 229.03 g/mol
InChI Key: FBBRWSVWLQWAOG-UHFFFAOYSA-N
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Description

2-Bromo-4-formylbenzoic acid (CAS 90001-44-8) is a high-purity chemical building block of interest in advanced organic and medicinal chemistry research. This compound features both a carboxylic acid and an aldehyde functional group on an aromatic ring, which is also substituted with bromine . This unique structure makes it a versatile precursor for constructing complex molecules, particularly in metal-catalyzed cross-coupling reactions where the bromine atom can serve as a handle for further functionalization . The aldehyde and carboxylic acid groups can be independently modified, allowing researchers to use this compound as a core scaffold for synthesizing diverse heterocyclic systems and target-oriented derivatives . Proper handling is essential. This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . To ensure stability, it should be stored in a dark place under an inert atmosphere at 2-8°C . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO3 B3043675 2-Bromo-4-formylbenzoic acid CAS No. 90001-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FBBRWSVWLQWAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309751
Record name 2-Bromo-4-formylbenzoic acid
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Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90001-44-8
Record name 2-Bromo-4-formylbenzoic acid
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Record name 2-Bromo-4-formylbenzoic acid
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Record name 2-Bromo-4-formylbenzoic acid
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Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Formylbenzoic Acid

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows 2-Bromo-4-formylbenzoic acid to participate in a wide range of reactions, including additions and condensations, and it can also be readily oxidized.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol.

A key example of this reactivity is the reduction of the aldehyde group. Using a reducing agent like sodium borohydride (B1222165) (NaBH₄), the formyl group in a related compound, 2-fluoro-4-formylbenzoic acid, can be selectively reduced to a hydroxymethyl group (-CH₂OH). This transformation proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. A similar reaction can be expected for this compound, yielding 2-Bromo-4-(hydroxymethyl)benzoic acid. bldpharm.com

Another important nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgX). The cyclic lactol form of the closely related 2-carboxybenzaldehyde (B143210) readily reacts with Grignard reagents, where the alkyl or aryl group of the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon to form substituted phthalides. wikipedia.org

Table 1: Nucleophilic Addition Reactions

Reaction Reagent Product
Reduction Sodium Borohydride (NaBH₄) 2-Bromo-4-(hydroxymethyl)benzoic acid

Condensation reactions of the aldehyde group are crucial for building more complex molecular architectures. These reactions typically involve an initial nucleophilic addition followed by the elimination of a small molecule, usually water.

This compound readily undergoes condensation with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is fundamental in the synthesis of various organic compounds and ligands for metal complexes. rsc.orgalayen.edu.iq For instance, derivatives of 4-formylbenzoic acid react with compounds like o-bromoaniline or o-aminobenzenethiol in the presence of an acid catalyst (like acetic acid) in ethanol (B145695) to produce the corresponding Schiff bases in high yields. google.comgoogle.com

Table 2: Schiff Base Formation Example

Reactant 1 Reactant 2 Conditions Product Type Yield
Adamantyl 4-formylbenzoate (B8722198) o-Aminobenzenethiol Acetic acid, Ethanol, RT, 5h Schiff Base 78% google.com

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an alpha-hydrogen, such as this compound. srmist.edu.inlibretexts.orgwikipedia.org This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon bond. For example, 4-formylbenzoic acid has been shown to react with various ketones, such as acetophenone, in the presence of sodium hydroxide (B78521) in methanol (B129727) to synthesize chalcones. acs.orgacs.orgdergipark.org.tr This reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbon of the benzoic acid derivative. srmist.edu.in

A related reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound having an active methylene (B1212753) group (e.g., malononitrile (B47326) or diethyl malonate), catalyzed by a weak base. slideshare.netmdpi.comsigmaaldrich.com This is a versatile method for forming C=C bonds. mdpi.comrsc.org

Table 3: Claisen-Schmidt Condensation Example

Reactant 1 Reactant 2 Base Product Type

The aldehyde group of this compound can react with hydrazine (B178648) (H₂N-NH₂) and its derivatives. With simple hydrazines, the reaction typically forms a hydrazone via condensation. However, in the case of 2-formylbenzoic acids, a subsequent intramolecular cyclization often occurs, leading to the formation of heterocyclic structures. For example, 2-carboxybenzaldehyde undergoes a double condensation reaction with hydrazine or alkylhydrazines to yield phthalazinones, which are important scaffolds in medicinal chemistry. wikipedia.org The reaction of o-formylbenzoic acid with various acid hydrazides first forms the expected hydrazone, which can then be cyclized into isoindolinone derivatives upon heating. grafiati.comresearchgate.net

Table 4: Double Condensation with Hydrazine

Reactant Product

The formyl group of an aldehyde is readily oxidized to a carboxylic acid group (-COOH). This is a common transformation in organic synthesis. lookchem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this purpose. google.com For example, the aldehyde group in the related 2-fluoro-4-formylbenzoic acid can be oxidized to a carboxylic acid with potassium permanganate. Applying this to this compound would result in the formation of 2-bromo-1,4-benzenedicarboxylic acid, also known as 2-bromoterephthalic acid. The mechanism generally involves the formation of a gem-diol by the addition of water to the aldehyde, which is then oxidized. libretexts.org

Table 5: Oxidation of Aldehyde Group

Starting Material Oxidizing Agent Product

Wittig and Horner–Wadsworth–Emmons Reactions

The aldehyde functional group of this compound is a prime site for carbon-carbon double bond formation via the Wittig and Horner–Wadsworth–Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for converting carbonyls into alkenes scilit.comorganic-chemistry.orgacs.org.

In the Wittig reaction , a phosphorus ylide (Wittig reagent) attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide scilit.comorganic-chemistry.org. The stereochemical outcome (Z or E-alkene) depends on the nature of the substituents on the ylide kisti.re.kr. While specific examples involving this compound are not prevalent in cited literature, the reaction of 4-formylbenzoic acid in one-pot Wittig procedures to form stilbene-like derivatives is well-documented, demonstrating the viability of this transformation on the formylbenzoic acid scaffold researchgate.net.

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion wikipedia.org. These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often lead to the preferential formation of (E)-alkenes wikipedia.orgnih.govunl.pt. The byproduct, a water-soluble dialkylphosphate salt, is easily removed, simplifying purification nih.gov. The HWE reaction is effective for reacting with aldehydes to produce α,β-unsaturated carbonyl compounds and other alkene derivatives researchgate.netwpi.edu. Given the reactivity of aldehydes in general, this compound is an excellent substrate for these olefination reactions.

Table 2: Olefination Reactions of Formylbenzoic Acid Derivatives

Reaction TypeSubstrateKey Reagent(s)General Product TypeReference
Wittig Reaction4-Formylbenzoic acidAllylic alcohol, PPh₃·HBr, base1,3-Diene substituted benzoic acid researchgate.net
HWE ReactionAldehydes (general)Stabilized phosphonate (B1237965) carbanion, base (e.g., NaH)(E)-Alkene wikipedia.orgnih.gov

Reactivity of the Carboxylic Acid Functional Group

Esterification Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a common approach nih.gov. For instance, the synthesis of methyl 4-formylbenzoate from 4-formylbenzoic acid is a standard transformation chemscene.comamericanelements.com. A patented process for the esterification of 4-bromo-2-methylbenzoic acid with methanol and sulfuric acid further illustrates this reactivity on a similar bromo-substituted benzoic acid, yielding the methyl ester libretexts.org. These examples confirm that this compound can be efficiently converted to esters such as methyl 2-bromo-4-formylbenzoate rsc.orgsciforum.net.

Table 3: Esterification of Benzoic Acid Derivatives

Starting MaterialReagent(s)ProductReference
4-Bromo-2-methylbenzoic acidMethanol, Sulfuric acidMethyl 4-bromo-2-methylbenzoate libretexts.org
4-Formylbenzoic acidMethanol, Acid catalystMethyl 4-formylbenzoate chemscene.com
2-Methoxybenzoic acidMethyl salicylate, K₂CO₃Methyl 2-methoxybenzoate nih.gov

Amidation Reactions

The carboxylic acid group can also be transformed into an amide via reaction with an amine. This typically requires activation of the carboxylic acid, often by converting it into a more reactive acyl chloride or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of an amide bond. For example, amide coupling reactions have been performed on benzoic acid derivatives that were themselves products of Wittig reactions, showcasing the compatibility of this functional group with complex synthetic sequences researchgate.net. The synthesis of various benzamides from their corresponding benzoic acids is a fundamental transformation in medicinal and materials chemistry chemspider.com.

Salt Formation and Coordination Chemistry

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. These salts can act as ligands in coordination chemistry, binding to metal centers to form coordination polymers or metal-organic frameworks (MOFs) organic-chemistry.org. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to diverse structural architectures tandfonline.com.

The presence of the bromine substituent can also influence the resulting framework. Bromo-functionalized benzoic acids, such as 2-bromoterephthalic acid, have been used as linkers in the synthesis of functionalized Zr-based UiO-66 MOFs nih.gov. The synthesis of copper(II) complexes with 4-halobenzoates further demonstrates that bromo-substituted benzoates readily form coordination compounds with varied nuclearity and geometry tandfonline.com. This field is of significant interest for applications in gas storage, catalysis, and sensing researchgate.netacs.orgwpi.edu.

Table 4: Coordination Chemistry of Halogenated Benzoates

Ligand PrecursorMetal Salt / ReagentsResulting Complex / MaterialReference
4-Bromobenzoic acidCopper(II) source, 2,2'-bipyridine[Cu(4-BrC₆H₄COO)₂(bpy)(H₂O)]·H₂O tandfonline.com
2-Bromoterephthalic acidZrCl₄, Acetic acid, WaterBr-UiO-66 (MOF) nih.gov
2-Aminoterephthalic acid, 5-Bromo salicylaldehydeAlCl₃·6H₂O, then post-synthetic modificationAl-MIL-53-N═SA-Br (Functionalized MOF) acs.org

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for further functionalization, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between the bromo-substituted ring and an organoboron reagent (e.g., a boronic acid or ester) researchgate.netresearchgate.netacs.orgthieme-connect.com. Aryl bromides are common substrates for this reaction, and various bromobenzoic acids have been successfully coupled under Suzuki conditions, typically using a palladium catalyst and a base like potassium carbonate or potassium phosphate (B84403) researchgate.netresearchgate.net. This allows for the synthesis of biphenyl (B1667301) derivatives and other complex aromatic structures.

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds at the position of the bromine atom wikipedia.org. The classic Ullmann condensation can couple aryl halides with alcohols, amines, or thiols, though it often requires high temperatures wikipedia.org. For example, 2-bromobenzoic acid has been coupled with 4-methoxythiophenol using copper bronze and K₂CO₃ in DMF at reflux to form a diaryl thioether.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine organic-chemistry.orgunl.pt. It is a highly versatile and widely used alternative to the Ullmann condensation for synthesizing aryl amines, often proceeding under milder conditions. The reaction is compatible with a range of functional groups, including esters, making it suitable for derivatives of this compound.

Table 5: Cross-Coupling Reactions of Bromobenzoic Acid Derivatives

Reaction TypeSubstrateCoupling PartnerCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂, K₃PO₄·3H₂O, DMA/H₂OBiphenyl-4-carboxylic acid researchgate.net
Ullmann Condensation2-Bromobenzoic acid4-MethoxythiophenolCu bronze, K₂CO₃, DMF2-((4-Methoxyphenyl)thio)benzoic acid
Buchwald-HartwigMethyl 2-bromobenzoateAniline (B41778)Pd-catalyst, baseMethyl 2-(phenylamino)benzoate

Nucleophilic Aromatic Substitution

The bromine atom on the benzene (B151609) ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the bromine atom. The presence of two strong electron-withdrawing groups (formyl and carboxylic acid) on the aromatic ring is crucial for this transformation. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the departure of the bromide leaving group.

While specific studies detailing the nucleophilic aromatic substitution of this compound are not prevalent, the reactivity of analogous compounds suggests its potential in such reactions. For instance, related molecules like 2-bromo-5-formylbenzoic acid and 2-bromo-4-fluoro-5-formylbenzoic acid are known to undergo substitution of the bromine atom by various nucleophiles. smolecule.comsmolecule.com This reactivity makes it a versatile intermediate for introducing new functionalities onto the benzoic acid scaffold.

Table 1: Potential Nucleophilic Aromatic Substitution of this compound

Nucleophile Potential Product
Amines (R-NH₂) 2-(Alkylamino)-4-formylbenzoic acid
Thiols (R-SH) 2-(Alkylthio)-4-formylbenzoic acid

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key feature that allows it to participate in a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide. fishersci.comlibretexts.org this compound is an excellent substrate for this reaction, where the bromine atom acts as the halide component. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. fishersci.com This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Purpose
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ Facilitates the cross-coupling cycle. fishersci.comnih.gov
Ligand Phosphine-based ligands (e.g., PPh₃) Stabilizes the palladium catalyst.
Organoboron Reagent Arylboronic acid, Arylboronic ester Source of the new carbon fragment. fishersci.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF Activates the organoboron reagent for transmetalation. nih.gov

| Solvent | Dioxane, Toluene, DMF, Water | Solubilizes reactants and facilitates the reaction. nih.gov |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into a molecule, typically using carbon monoxide (CO) as the carbonyl source. The C-Br bond of this compound can be targeted for such transformations. These reactions are valuable for synthesizing carboxylic acid derivatives, amides, and esters. For example, related research has shown that 2-formylbenzoic acid can react with 2-bromoanilines in a palladium-catalyzed carbonylation process to efficiently produce functionalized isoindolinones. researchgate.netcore.ac.ukmedscape.com This highlights the utility of the formylbenzoic acid scaffold in complex molecule synthesis. The reaction of this compound with nucleophiles like amines or alcohols under palladium catalysis and a CO atmosphere would be a viable pathway to synthesize a variety of heterocyclic and acylated products.

Table 3: Components of a Hypothetical Palladium-Catalyzed Carbonylation | Component | Role | | :--- | :--- | | Substrate | this compound | Provides the aryl halide backbone. | | Catalyst | Palladium(II) acetate (B1210297), Pd(PPh₃)₄ | Catalyzes the insertion of carbon monoxide. | | Carbonyl Source | Carbon Monoxide (CO) gas | Provides the carbonyl group. | | Nucleophile | Amine, Alcohol | Traps the acyl-palladium intermediate. | | Base | Triethylamine, DBU | Neutralizes acid generated during the reaction. |

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). umich.edu This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole, located opposite the covalent bond (in this case, the C-Br bond). umich.edu

The bromine atom in this compound can participate in halogen bonding. The strength of these interactions generally follows the trend I > Br > Cl. nih.gov In the context of molecular recognition, drug design, and crystal engineering, the bromine on the benzoic acid ring can form directional bonds with electron-rich atoms like oxygen or nitrogen. nih.govrsc.org For example, it could interact with the nitrogen atom of a pyridine (B92270) or the carbonyl oxygen of an amide or ester in a supramolecular assembly. umich.edursc.org This interaction, comparable in strength to a classical hydrogen bond, can play a significant role in determining the conformation of molecules in the solid state and their binding affinity in biological systems. nih.gov

Table 4: Halogen Bonding Parameters

Interaction Component Description Example from Literature
Halogen Bond Donor The bromine atom of this compound Bromo-substituted aromatic compounds. rsc.org
Halogen Bond Acceptor Lewis basic sites (e.g., N, O atoms) Pyridine nitrogen, Carbonyl oxygen. umich.edursc.org

| Nature of Interaction | Electrostatic (σ-hole) and charge transfer | Directional interaction, C-Br···Acceptor. umich.edu |

Synthesis and Exploration of Derivatives from 2 Bromo 4 Formylbenzoic Acid

Heterocyclic Compound Formation

The strategic positioning of reactive functional groups in 2-bromo-4-formylbenzoic acid facilitates its use in the construction of numerous heterocyclic frameworks. The interplay between the aldehyde and carboxylic acid moieties, often in concert with the reactivity of the carbon-bromine bond, enables a range of cyclization strategies.

Phthalides and Isoindolinones

The inherent chemical nature of this compound allows for its participation in ring-chain tautomerism, a phenomenon common to 2-formylbenzoic acids, where it can exist in equilibrium with its cyclic lactol form, a 3-hydroxyphthalide. wikipedia.orghandwiki.org This equilibrium is a key feature that drives the synthesis of phthalide (B148349) and isoindolinone derivatives.

2-Carboxybenzaldehydes, including the bromo-substituted variant, can exist as the open-chain aldehyde form or as the cyclic 3-hydroxyphthalide (a lactol). wikipedia.orghandwiki.org This lactol form behaves like a carboxylic acid anhydride (B1165640) and can react smoothly with alcohols, even without a catalyst, to form 3-alkoxyphthalides. wikipedia.orghandwiki.org The reaction proceeds by the alcohol attacking the carbonyl carbon of the lactol, followed by the elimination of a water molecule.

A dynamic kinetic resolution process has also been developed for the asymmetric acylation of hydroxyphthalides using a carbene catalyst-derived chiral acyl azolium intermediate. This method allows for the differentiation of the two enantiomers of the racemic hydroxyphthalide, leading to chiral acylated products with high enantiomeric ratios. ntu.edu.sg While this has been demonstrated with various substituted formylbenzoic acids, its specific application to this compound would be a logical extension.

Table 1: Synthesis of 3-Alkoxyphthalides from 2-Formylbenzoic Acid Derivatives

Reactant (Alcohol)ProductCatalystReference
Methanol (B129727)3-MethoxyphthalideNone (spontaneous) wikipedia.orghandwiki.org
Ethanol (B145695)3-EthoxyphthalideNone (spontaneous) wikipedia.orghandwiki.org

This table is illustrative of the general reaction for 2-formylbenzoic acids.

The synthesis of isoindolinone scaffolds can be achieved through multicomponent reactions involving 2-formylbenzoic acid derivatives. In one such approach, the reaction between anilines and 2-formylbenzoic acid can lead to the formation of a 3-hydroxy-isoindolinone intermediate. rsc.orgrsc.org This intermediate is proposed to form through the initial reaction of the aniline (B41778) with the aldehyde group of the 2-formylbenzoic acid, followed by an intramolecular cyclization where the nitrogen atom attacks the carboxylic acid moiety. For instance, in a study on the synthesis of isoindolo[2,1-a]quinolin-11-ones, the reaction of p-toluidine (B81030) with 2-formylbenzoic acid was found to produce the corresponding 3-hydroxy-isoindolinone intermediate. rsc.orgrsc.org

Furthermore, the asymmetric synthesis of 3-substituted isoindolinones has been accomplished starting from methyl 2-formylbenzoates. acs.org This method involves the condensation with a chiral sulfinamide, followed by reduction and cyclization to yield a chiral N-tert-butylsulfinyl-isoindolinone. Deprotonation and subsequent alkylation of this intermediate provide access to a range of 3-substituted isoindolinones with high diastereoselectivity. acs.org

Table 2: Formation of 3-Hydroxy-isoindolinone Intermediate

Amine ReactantIntermediate FormedSubsequent ReactionReference
p-Toluidine2-(p-tolyl)-3-hydroxyisoindolin-1-onePovarov Reaction rsc.orgrsc.org
o-AnisidineDid not form intermediateAlkylation product formed rsc.org

Isoindolobenzoxazinones

Isoindolobenzoxazinone derivatives can be synthesized in a single-stage reaction through the tandem heterocyclization of 2-formylbenzoic acids with substituted 2-(1-aminoalkyl)phenols or 2-aminophenylcarbinols. researchgate.netcolab.ws This reaction provides a direct route to these complex heterocyclic systems. The molecular structure of a bromo-substituted derivative, specifically 2-bromo-8,10-dimethyl-10H-isoindolo[1,2-b] Current time information in Bangalore, IN.nih.gov-benzoxazin-12(4bH)-one, has been confirmed by X-ray analysis, demonstrating the utility of bromo-substituted 2-formylbenzoic acids in this synthesis. researchgate.net The reaction likely proceeds through initial imine formation between the aldehyde of the benzoic acid and the primary amine of the phenol (B47542) derivative, followed by intramolecular cyclizations involving the carboxylic acid and hydroxyl groups to form the final tricyclic structure.

Table 3: Synthesis of Bromo-Substituted Isoindolobenzoxazinone

2-Formylbenzoic Acid DerivativeAmine ReactantProductAnalytical ConfirmationReference
This compound (implied)Substituted 2-(1-aminoalkyl)phenol2-Bromo-8,10-dimethyl-10H-isoindolo[1,2-b] Current time information in Bangalore, IN.nih.gov-benzoxazin-12(4bH)-oneX-ray Analysis researchgate.net

Quinoline (B57606) and Cyclopenta[c]quinoline Derivatives

The construction of quinoline and related fused heterocyclic systems can be achieved using this compound as a key building block. A one-pot multicomponent Povarov reaction between anilines, various alkenes, and 2-formylbenzoic acid has been shown to produce dihydroisoindolo[2,1-a]quinolin-11-ones. rsc.org This reaction is efficiently catalyzed by eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride. rsc.org The proposed mechanism involves the initial formation of a 3-hydroxy-isoindolinone intermediate, which then dehydrates to form an N-acyliminium cation. This cation then undergoes a [4+2] cycloaddition with the alkene (dienophile) to construct the quinoline framework. rsc.orgrsc.org While the specific use of this compound in this reaction is not explicitly detailed in the provided sources, its structural similarity to 2-formylbenzoic acid suggests its potential applicability.

The synthesis of cyclopenta[c]quinoline derivatives can also be envisioned through similar multicomponent strategies, where cyclopentadiene (B3395910) or a related derivative would act as the dienophile. The general Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and can be adapted for the construction of more complex fused systems. researchgate.net

Table 4: Multicomponent Synthesis of Dihydroisoindolo[2,1-a]quinolin-11-ones

AnilineAlkeneCatalystYieldReference
p-Toluidinetrans-AnetholeChCl/ZnCl₂77% rsc.org
p-Anisidinetrans-AnetholeChCl/ZnCl₂85% rsc.org
3,4-Dimethoxyanilinetrans-AnetholeChCl/ZnCl₂88% rsc.org

This table is based on the reaction with 2-formylbenzoic acid.

Thiazole (B1198619) Derivatives

Thiazole-containing compounds can be synthesized from this compound. A notable example is the synthesis of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-formylbenzamide. journalijar.com This compound is prepared through the reaction of a 2-aminothiazole (B372263) derivative, specifically 4-(4-bromophenyl)thiazol-2-amine, with 2-formylbenzoic acid. The reaction involves heating an equimolar mixture of the reactants in methanol under reflux conditions. journalijar.com This synthesis creates an amide linkage between the thiazole amine and the carboxylic acid of the benzoic acid derivative, while retaining the formyl group for potential further transformations.

Table 5: Synthesis of a Thiazole Derivative

2-Aminothiazole DerivativeBenzoic Acid DerivativeReaction ConditionsProductReference
4-(4-Bromophenyl)thiazol-2-amine2-Formylbenzoic acidMethanol, reflux, 40 hoursN-(4-(4-Bromophenyl)thiazol-2-yl)-2-formylbenzamide journalijar.com

Oxazepine-Quinazolinone Systems

The construction of fused heterocyclic systems such as oxazepine-quinazolinones can be achieved through multicomponent reactions (MCRs). While direct synthesis from this compound is not explicitly detailed in the reviewed literature, a plausible pathway can be extrapolated from similar reactions involving 2-formylbenzoic acid derivatives. frontiersin.orgresearchgate.net A one-pot, three-component Ugi reaction represents a highly efficient method for assembling such complex scaffolds. nih.gov

In a proposed synthesis, this compound would react with 2-aminobenzamide (B116534) and an isocyanide. The reaction is initiated by the formation of an iminium ion from the condensation of the aldehyde group of this compound and the amino group of 2-aminobenzamide. frontiersin.orgnih.gov This is followed by the nucleophilic addition of the isocyanide, which is then trapped by the carboxylate. A subsequent intramolecular Mumm rearrangement and an amide-amide cyclocondensation would yield the final bromo-substituted oxazepine-quinazolinone product. frontiersin.org This strategy allows for the formation of multiple bonds and two new heterocyclic rings in a single synthetic operation.

Table 1: Proposed Ugi-type Reaction for Oxazepine-Quinazolinone Synthesis

Reactant 1 Reactant 2 Reactant 3 Proposed Product

Coumarin (B35378) Derivatives

The synthesis of coumarin derivatives from this compound can be accomplished through its reaction with activated phenolic compounds. A reported method involves the condensation of 2-formylbenzoic acids with 4-hydroxycoumarins in a suitable solvent, such as water, to produce coumarin-containing phthalides. mdpi.com

This reaction proceeds via the initial formation of an adduct between the aldehyde of this compound and the nucleophilic C-3 position of 4-hydroxycoumarin. Subsequent intramolecular cyclization through lactonization involving the carboxylic acid group leads to the formation of a stable phthalide ring. The resulting product is a complex heterocyclic system where a bromo-substituted phthalide is attached to a coumarin core. This method provides an efficient route to novel, highly functionalized, bis-heterocyclic compounds.

Table 2: Synthesis of Coumarin-Phthalide Derivatives

Reactant 1 Reactant 2 Solvent Product Reference

Benzothiazole (B30560) Derivatives

Benzothiazole derivatives are readily synthesized through the condensation of an aromatic aldehyde with 2-aminothiophenol. organic-chemistry.orgmdpi.com The aldehyde functionality of this compound makes it a suitable substrate for this transformation. The reaction typically proceeds under mild conditions and can be catalyzed by various agents or simply promoted by a suitable solvent system like DMSO, which can also act as an oxidant. organic-chemistry.orgekb.eg

The mechanism involves the initial formation of a Schiff base (imine) intermediate between the aldehyde group of this compound and the amino group of 2-aminothiophenol. ekb.eg This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon. The final step is an oxidation (dehydrogenation) of the resulting dihydrobenzothiazole intermediate to afford the aromatic benzothiazole ring system. ekb.eg This yields 2-(3-bromo-4-carboxyphenyl)benzothiazole, a molecule incorporating the benzothiazole scaffold with potential for further modification at the carboxylic acid site.

Table 3: Synthesis of Benzothiazole Derivatives via Condensation

Reactant 1 Reactant 2 Typical Conditions Product Reference

Pyrimidine Derivatives

The Biginelli reaction, a classic multicomponent condensation, offers a direct route to functionalized dihydropyrimidines. nih.govmdpi.com This one-pot synthesis combines an aldehyde, a β-dicarbonyl compound (such as a β-ketoester), and urea (B33335) or thiourea, typically under acidic catalysis. biomedres.usnih.gov this compound can serve as the aldehyde component in this powerful ring-forming reaction.

In a typical procedure, a mixture of this compound, ethyl acetoacetate, and urea is heated in the presence of an acid catalyst. The reaction proceeds through a series of condensations and cyclizations to form the dihydropyrimidine (B8664642) core. The resulting product would be a 4-(3-bromo-4-carboxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. The versatility of the Biginelli reaction allows for the introduction of a wide range of substituents, making it a valuable tool for creating libraries of pyrimidine-based compounds from the bromo-formyl-benzoic acid scaffold. mdpi.com

Table 4: Biginelli Reaction for Pyrimidine Synthesis

Aldehyde Component β-Dicarbonyl Urea Source Product Reference

Functionalized Aromatic Systems

Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. nih.gov The bromine atom of this compound serves as an excellent handle for this palladium-catalyzed reaction. This transformation couples the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester derivative. nih.govmasterorganicchemistry.com

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium acetate (B1210297), in the presence of phosphine (B1218219) ligands. rsc.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the boronic acid in the presence of a base (e.g., potassium carbonate), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov This methodology allows for the synthesis of a wide range of 4-formyl-2-biaryl-benzoic acids with high efficiency and functional group tolerance. rsc.orgnih.gov A closely related compound, 2-Bromo-4-fluoro-5-formylbenzoic acid, is known to readily participate in such coupling reactions. smolecule.com

Table 5: Representative Suzuki-Miyaura Coupling Reaction

Aryl Halide Boronic Acid Catalyst / Base Product Reference

Stilbene (B7821643) Derivatives

Stilbene derivatives, characterized by a 1,2-diphenylethylene core, can be effectively synthesized using the Mizoroki-Heck reaction. fu-berlin.delibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide with an alkene. This compound is a suitable aryl halide for this transformation, reacting with various styrenes to produce functionalized stilbenes.

The Heck reaction mechanism involves the oxidative addition of this compound to a Pd(0) catalyst. fu-berlin.de The resulting arylpalladium complex then undergoes migratory insertion with the alkene (e.g., styrene). A subsequent β-hydride elimination step releases the stilbene product, typically with a trans-configuration, and forms a hydridopalladium species. fu-berlin.de Finally, a base is used to regenerate the Pd(0) catalyst, completing the cycle. This reaction provides a direct method for vinylation of the aryl ring, leading to stilbene-containing benzoic acid derivatives.

Table 6: Representative Heck Reaction for Stilbene Synthesis

Aryl Halide Alkene Catalyst / Base Product (trans-isomer) Reference

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product that incorporates portions of all the initial reactants, represent a highly efficient approach in synthetic chemistry. These reactions are valued for their atom economy, reduction of waste, and ability to rapidly generate complex molecular architectures from simple precursors. For derivatives of this compound, MCRs provide a powerful platform for creating diverse libraries of compounds.

Ugi Reaction Applications

The Ugi reaction is a cornerstone of multicomponent chemistry, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of 2-formylbenzoic acid and its derivatives, such as this compound, in Ugi-type reactions has led to the synthesis of a variety of heterocyclic structures, particularly those based on the isoindolinone scaffold. nih.gov These reactions leverage the bifunctional nature of the formylbenzoic acid, where the carboxylic acid and aldehyde groups can participate in the reaction cascade, often leading to intramolecular cyclization.

One notable application involves the three-component Ugi reaction of 2-formylbenzoic acid, various amines, and isocyanides to produce highly functionalized lactams. nih.gov For instance, the reaction between two equivalents of 2-formylbenzoic acid, a diamine, and an isocyanide in methanol at room temperature yields complex structures like tetrahydrodiisoindoloquinoxalinecarboxamides. nih.gov

Another significant synthetic route is the Ugi four-center, three-component reaction (Ugi-4C-3CR) between 2-formylbenzoic acid, amines, and isonitriles, which produces oxoisoindoles. rsc.org To overcome the often lengthy reaction times associated with these transformations, reagents such as propylphosphonic anhydride (T3P®) have been used as promoters. rsc.org

Furthermore, the versatility of the Ugi reaction is demonstrated in sequential or one-pot strategies. For example, using propargylamine (B41283) as the amine component in an Ugi reaction with 2-formylbenzoic acid and an isocyanide produces an intermediate isoindolinone. researchgate.net This intermediate can then undergo a subsequent copper-catalyzed "click" reaction with an azide (B81097) in a one-pot fashion to yield complex hybrid molecules like 1,2,3-triazole-3-oxoisoindoline-1-carboxamides. researchgate.nettandfonline.com These strategies highlight the Ugi reaction's power to rapidly build molecular complexity. tandfonline.com

Table 1: Examples of Ugi Reaction Products from 2-Formylbenzoic Acid Derivatives

Amine Isocyanide Product Reference
Diamines Various Isocyanides Tetrahydrodiisoindoloquinoxalinecarboxamides nih.gov
Various Amines Various Isonitriles Oxoisoindoles rsc.org
Propargylamine Cyclohexyl isocyanide 2-Cyclohexyl-3-oxo-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1-carboxamide researchgate.net
Benzylamine tert-Butyl isocyanide N-tert-Butyl-2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxamide researchgate.net

Strecker Reaction for α-Aminonitriles

The Strecker reaction, first reported in 1850, is a classic multicomponent reaction that synthesizes α-aminonitriles from an aldehyde (or ketone), an amine, and a cyanide source. wikipedia.org This method has been successfully applied to 2-formylbenzoic acid to create a range of α-aminonitrile derivatives. researchgate.net These products are valuable intermediates in organic synthesis, serving as precursors to α-amino acids and other nitrogen-containing compounds. wikipedia.orgnews-medical.net

A particularly efficient and environmentally friendly method has been developed for the synthesis of dialkylaminonitrile derivatives of 2-formylbenzoic acid. This procedure involves the simple mixing of 2-formylbenzoic acid, a secondary amine, and sodium cyanide in water at room temperature. researchgate.net The reaction proceeds without the need for any additional activation or catalyst. researchgate.net

Research into the reaction conditions revealed that water is the optimal solvent, providing significantly higher yields compared to non-polar solvents or even polar protic solvents like ethanol. For example, the reaction of 2-formylbenzoic acid with benzylmethylamine and sodium cyanide in pure water resulted in a 99% yield of the corresponding α-aminonitrile after 12 hours. researchgate.net This high efficiency is attributed to a simple acid-catalysis mechanism facilitated by the strong hydrogen bond interactions at the organic-water interface, which stabilizes the reaction intermediates. researchgate.net The use of secondary amines leads to the formation of N,N-disubstituted α-aminonitriles. wikipedia.org

Table 2: Synthesis of α-Aminonitriles from 2-Formylbenzoic Acid via Strecker Reaction

Secondary Amine Product Yield (%)
Benzylmethylamine 2-((Benzyl(methyl)amino)(cyano)methyl)benzoic acid 99
Dibenzylamine 2-((Dibenzylamino)(cyano)methyl)benzoic acid 98
Di-n-propylamine 2-(Cyano(dipropylamino)methyl)benzoic acid 97
Piperidine 2-(Cyano(piperidin-1-yl)methyl)benzoic acid 98
Morpholine 2-(Cyano(morpholino)methyl)benzoic acid 99
Dicyclohexylamine 2-((Dicyclohexylamino)(cyano)methyl)benzoic acid 97

Reaction Conditions: 2-formylbenzoic acid, secondary amine, and NaCN in water at room temperature. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Formylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-4-formylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous confirmation of its structure.

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The spectrum would feature signals from three aromatic protons, one aldehyde proton, and one carboxylic acid proton.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet far downfield, often exceeding 10 ppm, due to its acidic nature. The aldehyde proton (-CHO) characteristically appears as a sharp singlet in the range of 9.5-10.5 ppm. For the related compound 4-formylbenzoic acid, this proton appears at 10.11 ppm in DMSO-d₆. rsc.orgchemicalbook.com

The aromatic region will show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing bromo, formyl, and carboxyl groups.

H-3: This proton is adjacent to the bromine at C-2 and would appear as a doublet.

H-5: This proton is situated between the formyl group at C-4 and the proton at C-6, likely resulting in a doublet of doublets.

H-6: This proton is adjacent to the proton at C-5 and would appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
COOH >10 Broad Singlet
CHO ~10.1 Singlet

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all eight unique carbon atoms in the this compound molecule. The spectrum is proton-decoupled, meaning each carbon signal appears as a singlet. The chemical shifts are influenced by the electronic environment of each carbon.

The carbonyl carbons of the carboxylic acid and aldehyde groups are highly deshielded and appear significantly downfield. The carboxylic acid carbon (-COOH) is expected in the 165-170 ppm range, while the aldehyde carbon (-CHO) is typically found further downfield, around 190-194 ppm. rsc.orgoregonstate.edu The six aromatic carbons will produce distinct signals, including two quaternary carbons (C-1 and C-2) and four carbons bearing hydrogen atoms (C-3, C-4, C-5, and C-6). The carbon atom attached to the bromine (C-2) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
CHO ~193
COOH ~167
C-Ar (quaternary) 120 - 140

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the signals from the ¹H and ¹³C NMR spectra and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, for instance, between H-5 and H-6, confirming their neighboring positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). libretexts.org It allows for the unambiguous assignment of each aromatic carbon that bears a proton. For example, it would show a correlation between the ¹H signal assigned to H-3 and the ¹³C signal for C-3. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the complete molecular structure by revealing longer-range couplings between protons and carbons (typically over two or three bonds). columbia.eduyoutube.com HMBC is particularly valuable for identifying the positions of quaternary carbons and confirming the placement of substituents. Key correlations would include:

The aldehyde proton (CHO) showing a correlation to the carbons C-3, C-4, and C-5.

The aromatic proton H-6 showing correlations to the formyl carbon (CHO) and the quaternary carbon C-2.

The aromatic proton H-3 showing a correlation to the carboxylic carbon (COOH) and C-1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with little to no fragmentation. For this compound, which has a molecular weight of approximately 229.03 g/mol , ESI-MS analysis would be expected to show specific ions depending on the mode. chemspider.com In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 227.9. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ would be seen at an m/z of roughly 228.9. uni.luresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound (C₈H₅BrO₃), the calculated monoisotopic mass is 227.94221 Da. chemspider.comuni.lu An HRMS measurement confirming this value provides definitive evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass. rsc.org

Fragmentation Pattern Analysis

For benzoic acid, common fragmentation pathways include the loss of a hydroxyl radical (•OH) to form the [C₆H₅CO]⁺ ion (m/z 105), which is often the base peak. docbrown.info Another significant fragmentation is the loss of a carboxyl group radical (•COOH) to yield a phenyl cation [C₆H₅]⁺ (m/z 77), or the loss of a phenyl group to give [COOH]⁺ (m/z 45). docbrown.info

In the case of this compound, with a molecular weight of approximately 229.03 g/mol , analogous fragmentation would be expected. sigmaaldrich.com The presence of the bromine atom would result in characteristic isotopic patterns (M and M+2 peaks of nearly equal intensity) for bromine-containing fragments. miamioh.edu Key fragmentation could involve:

Loss of the hydroxyl group (-OH) from the carboxylic acid.

Loss of the entire carboxyl group (-COOH).

Loss of the formyl group (-CHO).

Loss of the bromine atom (-Br).

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of the parent ion and its fragments. For instance, HRMS was used to confirm the molecular weight of a related compound, with a calculated value of 226.9344 and a found value of 226.9352. beilstein-journals.org

Table 1: Predicted Adducts and Collision Cross Sections for Bromo-formylbenzoic Acid Isomers

Adductm/zPredicted CCS (Ų)
[M+H]⁺228.94949135.8
[M+Na]⁺250.93143148.1
[M-H]⁻226.93493141.4
[M+NH₄]⁺245.97603156.9
[M+K]⁺266.90537137.3
[M+H-H₂O]⁺210.93947136.3
Data is for this compound and 4-bromo-2-formylbenzoic acid. uni.luuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The presence of a carboxylic acid and an aldehyde group gives rise to distinct absorption bands.

The carboxylic acid functional group is characterized by a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid usually appears as a strong band around 1700-1680 cm⁻¹. For 4-formylbenzoic acid, a related compound, a C=O stretching peak is observed at 1702 cm⁻¹. rsc.org

The aldehyde functional group also exhibits a characteristic C=O stretching vibration, which is typically found in the region of 1740-1690 cm⁻¹. In derivatives of formylbenzoic acid, this peak is often seen around 1700 cm⁻¹. Additionally, the C-H stretch of the aldehyde group gives rise to two weak bands in the 2830-2695 cm⁻¹ region.

For derivatives of bromo-formylbenzoic acid, the IR spectra would also show absorptions corresponding to the aromatic ring and the carbon-bromine bond. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration occurs at lower frequencies, typically in the 680-515 cm⁻¹ range.

In a study of a derivative of 3-formylbenzoic acid, the IR spectrum showed characteristic peaks at 3229 cm⁻¹ (O-H), 1770 cm⁻¹, and 1682 cm⁻¹ (C=O). wjrr.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. This technique has been used to confirm the structure of derivatives of 2-formylbenzoic acid. sphinxsai.comresearchgate.net For instance, the reaction product of 2-formylbenzoic acid with indole (B1671886) was characterized by single crystal X-ray diffraction, revealing a cyclized product, 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one. sphinxsai.com The crystal structure of this derivative was solved and refined, providing detailed information about its molecular geometry. sphinxsai.com In another study, the structure of a chiral imidazo[2,1-a]isoindole-2,5-dione derivative, synthesized from 2-formylbenzoic acid, was confirmed by single-crystal X-ray diffraction. researchgate.net

While a specific single crystal structure for this compound was not found in the search results, the technique is crucial for unambiguously determining the substitution pattern on the benzene ring and the conformation of the molecule.

Powder X-ray Diffraction

For newly synthesized metal complexes of a Schiff base ligand derived from 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol, PXRD was used to determine their crystalline nature and to identify their crystal systems and space groups. spuvvn.edu This demonstrates the utility of PXRD in characterizing the solid-state structure of new materials.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. chemrxiv.org These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the physical properties of the solid. researchgate.net

The bromine atom in this compound can participate in halogen bonding (C-Br···O or C-Br···N), which is a directional interaction that can influence the crystal architecture. rsc.org Analysis of the crystal structure of 4-bromopyridinium tetrafluoroborate (B81430) revealed the presence of C–Br⋯F halogen bonding. rsc.org Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts within a crystal. sphinxsai.com

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, LCMS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the components of a mixture. For benzoic acid derivatives, reversed-phase HPLC is a common approach. For example, 2-bromobenzoic acid can be analyzed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of compounds is often assessed by HPLC with UV detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying the components of a mixture by providing both retention time and mass-to-charge ratio data. sphinxsai.com LC-MS is frequently used to monitor the progress of reactions and to characterize the products formed. sphinxsai.comrsc.org For instance, the products of a reaction involving 2-formylbenzoic acid were characterized by LC-MS spectral analysis. sphinxsai.com

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Formylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 2-Bromo-4-formylbenzoic acid.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations using DFT, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule can be further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For substituted benzoic acids, the nature and position of substituents significantly influence the electronic distribution and reactivity. For instance, in a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations have been used to determine reactivity descriptors such as ionization energy and hardness. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from the optimized geometry to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative Predicted Geometric Parameters for this compound (based on DFT calculations of similar compounds)

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C=O (aldehyde) Bond Length ~1.22 Å
C=O (acid) Bond Length ~1.21 Å
O-H Bond Length ~0.97 Å
C-C-C (ring) Bond Angle ~120°

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules as determined by DFT calculations.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed on the optimized geometry of this compound, can predict its infrared (IR) and Raman spectra. DFT calculations, such as those using the B3LYP method with the 6-311+G** basis set, are employed to compute the fundamental vibrational frequencies. nih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

For example, characteristic vibrational modes for this compound would include the C-H stretching of the aromatic ring, the C=O stretching of the aldehyde and carboxylic acid groups, the O-H stretching of the carboxylic acid, and the C-Br stretching. A detailed interpretation of the vibrational spectra of related molecules, such as 2-amino-5-bromobenzoic acid, has been successfully performed using DFT calculations. ijtsrd.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch ~3500-3300
Aromatic Ring C-H Stretch ~3100-3000
Aldehyde C=O Stretch ~1710-1690
Carboxylic Acid C=O Stretch ~1760-1740
Aromatic Ring C=C Stretch ~1600-1450

Note: These are typical frequency ranges for the specified functional groups and are illustrative of the data that would be obtained from a DFT analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a well-established methodology for the prediction of NMR chemical shifts, which can significantly aid in structure elucidation and peak assignment. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding tensors of the nuclei. nih.gov

For molecules similar to this compound, such as 4-formylbenzoic acid-based thiazoles, DFT calculations using functionals like M06 with the aug-pcS-1 basis set have shown reasonable agreement with experimental chemical shifts. researchgate.net The theoretical calculations can provide a more detailed analysis of the experimental spectra, allowing for the assignment of individual signals to specific protons and carbons. researchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Carbon (COOH) ~168-172
Aldehyde Carbon (CHO) ~190-194
Aromatic C-Br ~120-125
Aromatic C-COOH ~130-135
Aromatic C-CHO ~135-140

Note: These values are illustrative and represent typical chemical shift ranges for the carbon atoms in these environments, based on DFT predictions for similar structures.

Calculation of Interaction Energies (e.g., with Biomolecules)

DFT can be used to investigate the non-covalent interactions between this compound and biomolecules, such as proteins or DNA. researchgate.net By calculating the interaction energies, it is possible to understand the binding affinity and orientation of the molecule within a biological target. These calculations are crucial in the field of drug design and molecular recognition. For example, DFT calculations have been used to determine the interaction energies in complexes of novel drugs and DNA bases. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the surrounding environment.

Conformational Analysis and Flexibility

Solvent Effects on Reactivity

The reactivity of this compound in various chemical transformations is theoretically influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to investigate and predict these solvent effects, offering insights into reaction mechanisms and kinetics. rsc.org While specific computational studies on the solvent effects on the reactivity of this compound are not extensively documented in publicly available literature, general principles derived from studies on analogous substituted benzoic acids and aromatic aldehydes can be applied.

Theoretical studies on related molecules, such as other halobenzoic acids and benzaldehyde (B42025) derivatives, have demonstrated that solvents can significantly alter reaction pathways and energy barriers. aip.orgbohrium.comresearchgate.net The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are critical parameters that are computationally modeled to understand their impact on the solute molecule. nih.govacs.org

Computational approaches to studying solvent effects typically fall into two categories: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the electronic structure and geometry of the solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reactivity. acs.org

For this compound, the carboxylic acid and formyl groups are capable of forming hydrogen bonds with protic solvents. Computational studies on similar molecules have shown that such interactions can stabilize transition states and influence reaction rates. researchgate.net The choice of solvent can therefore be critical for controlling the outcome of reactions involving this compound.

Table 1: General Solvent Properties and Their Potential Influence on Reactivity

Solvent PropertyPotential Effect on this compound ReactivityComputational Model
Polarity Can influence the solubility of the compound and stabilize charged intermediates or transition states.Implicit or Explicit
Protic/Aprotic Protic solvents can form hydrogen bonds with the carboxylic acid and formyl groups, affecting their reactivity.Explicit
Dielectric Constant A higher dielectric constant can better stabilize charged species, potentially lowering reaction energy barriers.Implicit

Molecular Docking Studies

The presence of a carboxylic acid, an aldehyde, and a brominated aromatic ring provides multiple potential points of interaction for binding to a biological target. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aldehyde group can also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site. brylinski.org

Ligand-Target Binding Prediction

The prediction of ligand-target binding involves scoring functions that estimate the binding affinity between the ligand and the target. nih.gov These scoring functions take into account various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding.

While no specific binding predictions for this compound have been reported, a hypothetical docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Preparation of the Target: A protein structure, typically from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking program would then be used to explore various binding poses of the ligand in the active site of the target protein.

Scoring and Analysis: The resulting poses would be ranked based on their predicted binding affinity, and the interactions would be analyzed. bdvets.org

Identification of Potential Biological Targets

Molecular docking can also be used in reverse, where a library of known protein structures is screened to identify potential biological targets for a given ligand. This approach, known as reverse docking or target fishing, could hypothetically be applied to this compound to identify proteins with which it is likely to interact.

Given its structural motifs, potential biological targets for this compound could include enzymes where a carboxylic acid or aldehyde can interact with active site residues, or receptors that have binding pockets accommodating substituted aromatic rings. The bromine atom can also form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. ump.edu.plsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

While no specific QSAR models for derivatives of this compound have been found in the surveyed literature, the principles of QSAR could be applied to a series of its analogs to explore how modifications to its structure affect a particular biological activity.

A hypothetical QSAR study on derivatives of this compound would involve the following steps:

Data Set: A series of derivatives would be synthesized, and their biological activity would be measured experimentally.

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological features.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. jmaterenvironsci.com

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

For derivatives of this compound, QSAR models could be developed to understand the influence of substituents at different positions on the aromatic ring on a specific biological endpoint. For instance, a model could explore how varying the substituent at the bromine position or modifying the formyl and carboxylic acid groups impacts activity.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

2-Bromo-4-formylbenzoic acid serves as a crucial intermediate in the synthesis of complex organic molecules. cymitquimica.com Its three functional groups offer orthogonal reactivity, meaning each can be addressed chemically without affecting the others under carefully chosen conditions. This allows for a programmed, step-by-step assembly of intricate molecular frameworks.

The reactivity of its functional groups is summarized below:

Functional GroupPotential Reactions
Carboxylic Acid Esterification, Amide bond formation, Acid chloride formation
Formyl (Aldehyde) Group Oxidation to carboxylic acid, Reduction to alcohol, Imine formation (Schiff base), Wittig reaction, Aldol (B89426) condensation
Bromo Group Nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination

This multi-functionality makes it a desirable starting material for synthetic chemists aiming to build complex structures with precise control over the final architecture.

Building Block for Pharmaceutical Intermediates

In medicinal chemistry, the development of new drugs often relies on the availability of versatile building blocks from which diverse candidate molecules can be synthesized. lookchem.com this compound is classified as a key building block for pharmaceutical intermediates. bldpharm.com Its structural framework can be found within more complex molecules designed for biological activity. The presence of the bromine atom, in particular, allows for the introduction of various other molecular fragments through cross-coupling reactions, a common strategy in the synthesis of modern pharmaceuticals. lookchem.com

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The functional groups on this compound make it an excellent candidate for studies in this field, particularly in the rational design of crystalline materials.

The carboxylic acid group on this compound can donate a proton to a basic molecule, such as an amine, to form a supramolecular organic salt. The resulting carboxylate and ammonium (B1175870) ions are held together by a strong, charge-assisted hydrogen bond (N⁺-H···O⁻). This type of interaction is a robust and reliable tool in crystal engineering for assembling new multi-component crystalline structures. researchgate.net Studies on similar carboxylic acids have shown that they readily form such salts, which is a foundational technique for creating new materials with tailored properties. researchgate.net

The crystal structure of materials containing this compound is directed by a combination of non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, often forming characteristic dimer motifs (O-H···O) with a neighboring acid molecule. researchgate.net The formyl group can also act as a hydrogen bond acceptor.

Furthermore, the bromine atom can participate in halogen bonding (C-Br···O, C-Br···N), an interaction that has become a significant tool in supramolecular assembly and drug design. researchgate.net The interplay and competition between strong hydrogen bonds and these weaker halogen bonds can be exploited to guide the assembly of molecules into specific one-, two-, or three-dimensional architectures. researchgate.net

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The functional groups on this compound can direct its self-assembly in solution or in the solid state. For instance, derivatives of this molecule could be designed to form larger, ordered aggregates like nanoparticles or gels. google.com The formation of imine bonds via the formyl group or the coordination of the carboxylate to metal ions are established methods for driving the self-assembly of complex supramolecular systems.

Precursor for Advanced Materials and Specialty Chemicals

The utility of this compound extends to the field of materials science, where it is identified as a precursor for advanced materials. bldpharm.com It is listed as a potential organic monomer for creating Covalent Organic Frameworks (COFs). bldpharm.com COFs are porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing. The defined geometry and multiple reactive sites of this compound would allow it to be linked with other monomers into a stable, extended network. Its role as a versatile building block also makes it suitable for synthesizing a range of specialty chemicals, including dyes and pigments. lookchem.com

Reagents in Organic Chemistry Reactions

This compound is a versatile bifunctional reagent in organic synthesis, primarily utilized as a building block for constructing complex heterocyclic systems. Its value stems from the presence of three distinct reactive sites: the carboxylic acid group, the aldehyde (formyl) group, and the carbon-bromine bond. These functional groups can undergo a variety of chemical transformations, often selectively, allowing for the streamlined synthesis of diverse molecular architectures.

The aldehyde and carboxylic acid groups are key participants in condensation and multicomponent reactions. For instance, 2-formylbenzoic acids react with binucleophiles like substituted 2-aminophenols and 2-aminophenylcarbinols in single-stage tandem heterocyclization reactions to yield complex fused heterocyclic structures such as isoindolobenzoxazinones. The aldehyde group readily forms an imine or engages in cyclization, while the carboxylic acid group facilitates subsequent ring closure through amide or ester formation. This reactivity is harnessed in multicomponent reactions, such as the Ugi reaction, to produce functionalized isoindolinones. researchgate.net

Furthermore, the bromine substituent provides a handle for introducing additional molecular complexity through cross-coupling reactions. The carbon-bromine bond is amenable to transformations like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds. smolecule.com This allows for the late-stage functionalization of molecules built using the aldehyde and carboxyl groups. The aldehyde itself can be transformed through oxidation to a second carboxylic acid, reduction to an alcohol, or used in Wittig-type reactions to form alkenes. smolecule.com

The strategic placement of the bromo and formyl groups on the benzoic acid scaffold allows for the synthesis of a range of important heterocyclic cores.

Table 1: Selected Synthetic Applications of Bromo-formylbenzoic Acids

Product Class Key Reactants Reaction Type Ref.
Isoindolinones Primary amines Cyclization / Condensation smolecule.com
Isoindolobenzoxazinones 2-(1-aminoalkyl)phenols Tandem Heterocyclization
Phthalazin-1(2H)-ones Hydrazines Condensation / Cyclization smolecule.com
Biaryl Compounds Boronic acids/esters Suzuki-Miyaura Coupling smolecule.com
3-(Arylmethylene)isoindolin-1-ones Aromatic aldehydes Horner–Wadsworth–Emmons reaction researchgate.net

Ligand Precursors for Metal Complexes

The dual functionality of this compound makes it an effective precursor for designing ligands for metal complexes. The carboxylate group is a classic coordinating group for a wide range of metal ions. The formyl group can be readily converted into other coordinating moieties, most commonly through Schiff base condensation.

The reaction of the formyl group with a primary amine (R-NH₂) results in the formation of a Schiff base, which contains an imine (C=N) functional group. This new imine nitrogen, along with the carboxylate oxygen atoms, can act as coordination sites. Ligands derived from formylbenzoic acids can thus chelate to metal ions, forming stable complexes. For example, Schiff bases derived from 4-formylbenzoic acid and various anilines have been used to synthesize nickel(II) complexes. google.comgoogle.com In these complexes, the ligand typically coordinates to the metal center in a bidentate or tridentate fashion.

The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, or bridging, leading to the formation of mononuclear or polynuclear metal-organic frameworks (MOFs). For example, reactions of 4-formylbenzoic acid with zinc(II) or copper(II) acetate (B1210297) in the presence of another ligand like 1,10-phenanthroline (B135089) yield mononuclear complexes where the formylbenzoate acts as a monodentate ligand. acs.org The bromine atom on the aromatic ring can also influence the electronic properties and steric profile of the resulting ligand, potentially modulating the catalytic activity or physical properties of the final metal complex.

Table 2: Metal Complexes Derived from Formylbenzoic Acid Precursors

Metal Ion Ligand Type Precursor Reactants Resulting Complex Type Ref.
Nickel(II) Schiff Base 4-Formylbenzoic acid adamantanol ester, o-bromoaniline Mononuclear Schiff Base Complex google.com
Nickel(II) Schiff Base 4-Formylbenzoic acid adamantanol ester, o-aminothiophenol Mononuclear Schiff Base Complex google.com
Copper(II) Carboxylate/Phenanthroline 4-Formylbenzoic acid, 1,10-phenanthroline Mononuclear Mixed-Ligand Complex acs.org
Zinc(II) Carboxylate/Phenanthroline 4-Formylbenzoic acid, 1,10-phenanthroline Mononuclear Mixed-Ligand Complex acs.org

Biochemical Probes for Enzyme Interactions

Substituted formylbenzoic acids are valuable tools for investigating enzyme mechanisms and interactions, serving as molecular probes to map active sites and study reaction kinetics. ebi.ac.uk The utility of this compound in this context arises from its specific functional groups, which can interact with enzyme active sites through various mechanisms.

The aldehyde group is electrophilic and can form reversible or irreversible covalent bonds with nucleophilic amino acid residues, such as the lysine (B10760008) amine or cysteine thiol, within an enzyme's active site. This interaction can lead to enzyme inhibition, allowing researchers to identify key catalytic residues. The carboxylic acid group, which is typically deprotonated at physiological pH, can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine, anchoring the probe within the active site. researchgate.net The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and specificity for a biological target. smolecule.com

Table 3: Application of Formylbenzoic Acids as Probes for Enzyme Studies

Enzyme Studied Formylbenzoic Acid Derivative Used Purpose of Study Ref.
Transketolase 3-Formylbenzoic acid, 4-Formylbenzoic acid Probing factors governing reaction rates ebi.ac.uk
Dihydropteroate Synthase (DHPS) 4-Formylbenzoic acid methyl ester Synthesis of potential inhibitors and molecular probes nih.gov
Acetylcholinesterase (AChE) Chalcones from 4-Formylbenzoic acid Screening for enzyme inhibition activity researchgate.net
Tyrosinase Chalcones from 4-Formylbenzoic acid Screening for enzyme inhibition activity researchgate.net
Cytochrome P450 (CYP199A4) 4-Bromomethyl-benzoic acid (oxidized to 4-formylbenzoic acid) Investigating substrate binding and oxidation researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Pathways

Current synthetic routes to 2-Bromo-4-formylbenzoic acid and its derivatives often rely on traditional methods that may involve harsh reagents or multiple steps. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Green Chemistry Approaches: The exploration of greener synthetic methods is crucial. This includes the use of less toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, adapting flow chemistry techniques, which have been successful for related bromo-formylbenzoic acids, could offer better control over reaction parameters, enhance safety, and improve scalability. The use of photocatalysis, particularly with visible light, presents another eco-friendly alternative for carrying out transformations on the this compound scaffold. researchgate.net

Catalytic C-H Functionalization: Direct C-H functionalization of simpler, more abundant precursors would represent a significant step forward in the synthesis of this compound and its analogs. This would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

A comparison of potential synthetic strategies is presented in Table 1.

Synthetic Approach Potential Advantages Research Focus
Flow ChemistryImproved safety, scalability, and reaction control. Optimization of microreactor setups for bromination and formylation reactions. researchgate.net
PhotocatalysisUse of light as a renewable energy source, mild reaction conditions. researchgate.netDevelopment of efficient photocatalysts for selective transformations. researchgate.net
C-H FunctionalizationAtom economy, reduced synthetic steps.Discovery of new catalysts for regioselective C-H activation.
BiocatalysisHigh selectivity, environmentally benign.Screening and engineering of enzymes for specific transformations.

Table 1: Comparison of Potential Future Synthetic Strategies for this compound and its Derivatives.

Catalyst Design for Selective Transformations

The three distinct functional groups of this compound offer a platform for a variety of chemical transformations. The design of new catalysts that can selectively target one functional group in the presence of the others is a key area for future research.

Orthogonal Catalysis: Developing catalytic systems that can independently and selectively activate the carboxylic acid, aldehyde, or bromo group would enable the streamlined synthesis of complex derivatives.

Asymmetric Catalysis: For the synthesis of chiral molecules, the development of catalysts for asymmetric transformations of the aldehyde group (e.g., asymmetric aldol (B89426) or Wittig reactions) is of high importance.

Metal-Organic Frameworks (MOFs) as Catalysts: MOFs, with their tunable porosity and active metal sites, could be designed to act as highly selective catalysts for reactions involving this compound. For instance, Zr-based MOFs have shown promise in catalyzing Knoevenagel condensation reactions involving 4-formylbenzoic acid. ebi.ac.ukebi.ac.uk

Exploration of New Reactive Intermediates

Generating and trapping novel reactive intermediates from this compound could open up new avenues for chemical synthesis.

Organometallic Intermediates: The bromine atom can be converted into an organometallic species, such as an organolithium or Grignard reagent, which can then be reacted with a variety of electrophiles. researchgate.net The challenge lies in controlling the reactivity of these intermediates in the presence of the acidic carboxylic acid and electrophilic aldehyde.

Benzyne (B1209423) Intermediates: Under specific conditions, the bromo- and a neighboring hydrogen atom could be eliminated to form a highly reactive benzyne intermediate. Trapping this intermediate with various dienophiles would lead to the synthesis of unique polycyclic aromatic compounds.

Radical Intermediates: Photochemical or radical-initiated reactions could generate radical intermediates at various positions on the molecule, leading to novel C-C and C-heteroatom bond formations.

Advanced Mechanistic Studies of Key Reactions

A deeper understanding of the mechanisms of reactions involving this compound is essential for optimizing existing transformations and designing new ones.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the roles of catalysts and solvents. ebi.ac.uk Such studies can help in predicting the outcome of reactions and in the rational design of new experiments.

In-situ Spectroscopic Techniques: The use of techniques like in-situ NMR and IR spectroscopy can allow for the direct observation of reaction intermediates and the elucidation of reaction kinetics.

Isotopic Labeling Studies: Experiments using isotopically labeled this compound can provide definitive evidence for proposed reaction mechanisms, such as the movement of atoms during a rearrangement.

Rational Design of Derivatives for Specific Advanced Material Applications

The unique structure of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Polymers and Covalent Organic Frameworks (COFs): The di-functional nature of the molecule (after conversion of the bromo group) makes it a suitable monomer for the synthesis of high-performance polymers and COFs. bldpharm.com These materials could have applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid aromatic core of this compound derivatives could be incorporated into liquid crystalline structures. chemicalbook.com

Molecular Switches and Sensors: By incorporating photochromic or electrochromic moieties, derivatives of this compound could be designed to function as molecular switches or sensors for specific analytes.

Potential applications of rationally designed derivatives are summarized in Table 2.

Material Type Key Features of this compound Potential Applications
Polymers/COFsRigid aromatic core, multiple reactive sites. bldpharm.comGas storage, separation, catalysis.
Liquid CrystalsAnisotropic molecular shape. chemicalbook.comDisplays, optical devices.
Molecular SwitchesTunable electronic and steric properties.Data storage, smart materials.
SensorsAbility to bind to specific analytes.Environmental monitoring, medical diagnostics.

Table 2: Potential Advanced Material Applications of this compound Derivatives.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of chemistry with automation and artificial intelligence (AI) presents exciting opportunities for accelerating the discovery and development of new molecules and materials derived from this compound.

High-Throughput Synthesis and Screening: Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives. These libraries can then be screened for desired properties using high-throughput techniques.

Machine Learning for Property Prediction: AI algorithms can be trained on existing data to predict the properties of new, unsynthesized derivatives. This can help to prioritize synthetic targets and reduce the number of experiments required.

AI-Driven Reaction Optimization: Machine learning models can be used to optimize reaction conditions, leading to higher yields, improved selectivity, and reduced waste.

The integration of these advanced technologies will undoubtedly play a pivotal role in unlocking the full potential of this compound in the years to come.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during bromination to minimize side reactions.
  • Catalyst Selection : Use dimethylformamide (DMF) as a catalyst in thionyl chloride-mediated reactions to enhance reaction rates .
  • Solvent Alternatives : Replace toxic solvents (e.g., CCl₄) with ethanol/water mixtures in flow reactors to improve sustainability .

Advanced: How can researchers resolve discrepancies in yield and purity when synthesizing this compound via divergent bromination methods?

Methodological Answer:
Contradictions in yield/purity often arise from competing reaction pathways (e.g., over-bromination) or incomplete purification. Strategies include:

  • By-Product Analysis : Use LC-MS or HPLC to identify impurities (e.g., di-brominated derivatives) and adjust stoichiometry of brominating agents (e.g., Br₂ vs. NBS) .
  • Purification Refinement :
    • Example : Sodium sulfite and bicarbonate washes (as in 2-bromo-4-(methylsulfonyl)benzoic acid synthesis) remove unreacted precursors, improving purity from 87% to >95% .
    • Crystallization : Optimize solvent polarity (e.g., ethanol/water gradients) to isolate pure crystals.

Q. Data Comparison Table :

MethodYieldPurityKey IssueReference
Flow Chemistry82%92%Solvent compatibility
Thionyl Chloride Route85%87%Sulfur by-products

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm). The formyl proton (CHO) resonates as a singlet near δ 10.1 ppm.
    • ¹³C NMR : The carbonyl carbon (COOH) appears at δ 170–172 ppm; the formyl carbon (CHO) at δ 192–194 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of COOH and CHO) and 650 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 243 (M⁺) with fragmentation patterns confirming Br and CHO groups.

Advanced: What green chemistry strategies can replace toxic solvents in this compound synthesis without sacrificing efficiency?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors enable safer solvent use (e.g., ethanol/water instead of 1,2-dichloroethane), reducing waste and improving heat transfer .
  • Catalytic Bromination : Use N-bromosuccinimide (NBS) with UV light activation in aqueous media to minimize Br₂ hazards.
  • Microwave-Assisted Synthesis : Reduces reaction time and solvent volume by 50% while maintaining >80% yield .

Basic: How do the bromo and formyl substituents in this compound direct its reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromo Group : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or participates in Suzuki-Miyaura coupling (e.g., with boronic acids to form biaryl derivatives) .
  • Formyl Group : Facilitates condensation reactions (e.g., with amines to form Schiff bases) or serves as an electrophilic site for Grignard additions.
  • Steric/Electronic Effects : The electron-withdrawing COOH group meta to Br enhances electrophilicity at the para position, favoring regioselective coupling .

Advanced: How can intermediate purification in multi-step syntheses of this compound derivatives be optimized to maximize yield?

Methodological Answer:

  • Stepwise Filtration : After sulfonation, filter insoluble salts (e.g., potassium sulfonate) before bromination to reduce side reactions .
  • Chromatography : Use flash column chromatography (hexane/ethyl acetate gradients) to separate brominated intermediates from di-substituted by-products.
  • pH-Controlled Extraction : Adjust aqueous phase pH to 2–3 during acid workup to isolate the protonated carboxylic acid form selectively.

Q. Example Workflow :

Synthesis : Bromination of 4-formylbenzoic acid in flow reactor .

Purification :

  • Wash with NaHCO₃ to remove unreacted HBr.
  • Recrystallize from ethanol/water (3:1).

Yield Improvement : From 75% to 88% via iterative pH adjustment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.